![molecular formula C21H28O4 B13438034 (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethynyl group: This step typically involves the use of acetylene derivatives under specific reaction conditions.
Incorporation of deuterium atoms: Deuterium can be introduced through deuterium exchange reactions using deuterated solvents or reagents.
Addition of hydroperoxy and hydroxy groups: These functional groups can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroperoxy and hydroxy groups.
Reduction: Reduction reactions can target the ethynyl group, converting it to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, especially at the positions bearing deuterium atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a model compound to study reaction mechanisms and the effects of deuterium substitution.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, particularly if it exhibits biological activity.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, the hydroperoxy group may participate in redox reactions, while the ethynyl group could interact with enzymes or receptors. The presence of deuterium atoms may also influence the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(7R,8S,9R,10S,13S,14R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-methyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one: Similar structure but without deuterium atoms.
(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one: Similar structure but without the hydroperoxy group.
Uniqueness
The presence of deuterium atoms and the combination of functional groups make (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one unique. These features may confer specific properties, such as increased stability or altered reactivity, which can be advantageous in various applications.
Propiedades
Fórmula molecular |
C21H28O4 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O4/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,25-24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3/t13-,16-,17-,18+,19+,20?,21-/m1/s1/i2D3,9D2 |
Clave InChI |
RURMXFRHKGLDHX-ZHYSSOHMSA-N |
SMILES isomérico |
[2H]C1(C[C@@H]2[C@H]3[C@@H](CC[C@@]2(C1(C#C)O)C)[C@]4(CCC(=O)C=C4C[C@H]3C([2H])([2H])[2H])OO)[2H] |
SMILES canónico |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


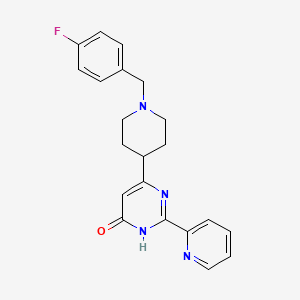



![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)


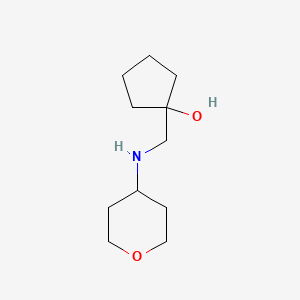
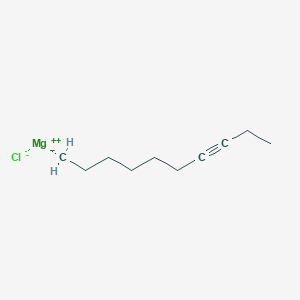
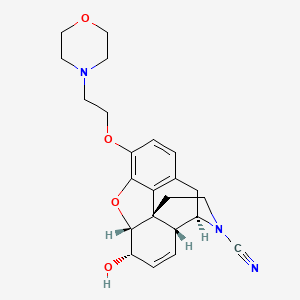
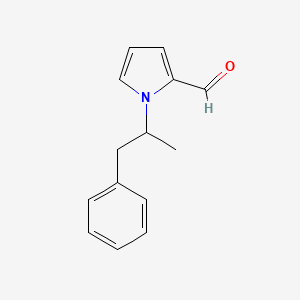
![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)


